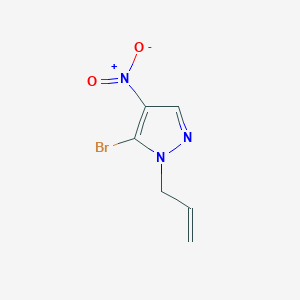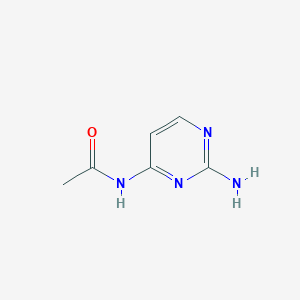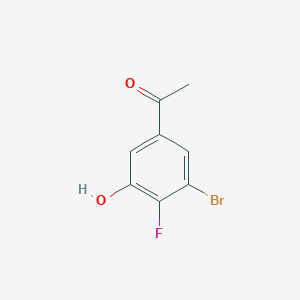
1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one
Descripción general
Descripción
1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one is a chemical compound with the CAS Number: 1780897-84-8 . It has a molecular weight of 233.04 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.It should be stored at a temperature between 2-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis and Phase Transition Properties
The compound 1-(3-Bromo-4-fluoro-5-hydroxyphenyl)ethan-1-one, similar to its related compounds such as FBPE, CIBPE, BrBPE, and CF3BPE, is synthesized and used to create flexible polyethers. The phase transition temperatures and thermodynamic parameters of these polyethers are studied, showing a decrease in isotropic-nematic transition temperatures and thermodynamic parameters (enthalpy and entropy changes) with the increase of substituent R size (Percec & Zuber, 1992).
Structural Elucidation and Biological Evaluation
Another research synthesized 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one and further processed it to synthesize compounds with potent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).
Natural Occurrence and Antioxidant Activity
Bromophenols structurally similar to this compound are isolated from marine sources like the red alga Polysiphonia urceolata. These compounds demonstrate significant DPPH radical-scavenging activity, indicating antioxidant properties (Li, Li, Ji, & Wang, 2007).
Material Properties and Synthesis
Spectral Characterization and Crystal Analysis
A structurally related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one, has been synthesized and characterized using spectral data, highlighting its potential use in various applications due to its unique structural and material properties (Patil, Pathan, & Zangade, 2021).
Selective Bromination
The compound's structural framework is used in the selective bromination of various alkylaryl ketones, demonstrating its potential in synthetic organic chemistry and material science (Ying, 2011).
Chemical Properties and Applications
Liquid Crystal Properties
Compounds structurally similar to this compound are studied for their mesomorphic properties, highlighting the influence of bromo and cyano groups on mesomorphic range and clearing points, relevant in the field of liquid crystal technology (Tinh, Zann, & Dubois, 1979).
Convergent Approach to Dendritic Macromolecules
The compound is utilized in a novel approach to synthesize topological macromolecules with controlled molecular architecture, showcasing its importance in the field of polymer chemistry and material science (Hawker & Fréchet, 1990).
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromo-4-fluoro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(10)7(12)3-5/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJTYWPEHUBLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




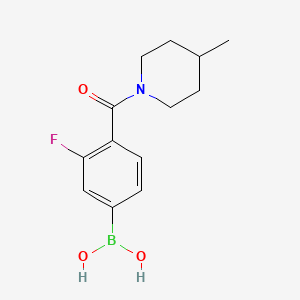
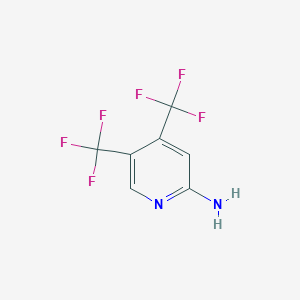
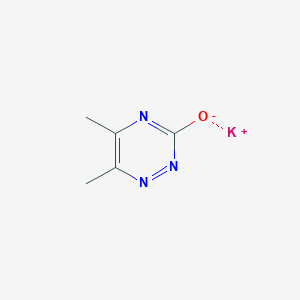
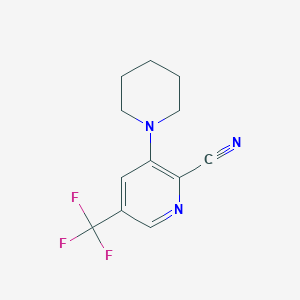
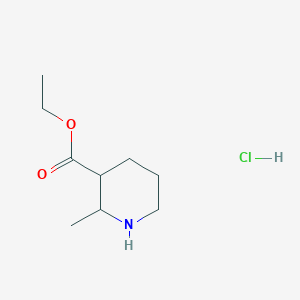
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)
![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)
![tert-butyl N-[1-(4-oxooxan-3-yl)ethyl]carbamate](/img/structure/B1405037.png)
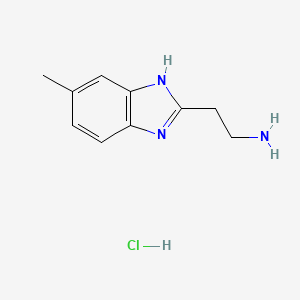
![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)
